molecular formula C11H12Cl2N2O3 B069483 Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate CAS No. 175204-50-9

Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate

Cat. No. B069483
M. Wt: 291.13 g/mol
InChI Key: YODAUEQSYCHMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate, also known as ethyl 2-(2,6-dichlorophenyl)-2-hydroxyiminoacetate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate 2-([(2,6-dichlorophenyl)(hydroxyimino)mEthyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate]amino)acetate involves its ability to bind to and inhibit the activity of specific enzymes. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzyme being targeted.

Biochemical And Physiological Effects

Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)mEthyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate]amino)acetate has been found to exhibit a range of biochemical and physiological effects, including inhibition of protein synthesis, modulation of cellular signaling pathways, and alteration of cellular metabolism. These effects make it a valuable tool for studying various biological processes and pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate 2-([(2,6-dichlorophenyl)(hydroxyimino)mEthyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate]amino)acetate in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to investigate the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate 2-([(2,6-dichlorophenyl)(hydroxyimino)mEthyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate]amino)acetate. One area of interest is the development of new compounds based on this chemical structure that exhibit improved selectivity and reduced toxicity. Another area of research is the investigation of the role of specific enzymes in various disease states, using Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate 2-([(2,6-dichlorophenyl)(hydroxyimino)mEthyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate]amino)acetate as a tool to selectively inhibit these enzymes. Additionally, researchers may explore the potential therapeutic applications of this compound in the treatment of various diseases.
In conclusion, Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate 2-([(2,6-dichlorophenyl)(hydroxyimino)mEthyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate]amino)acetate is a valuable tool for scientific research due to its ability to selectively inhibit the activity of specific enzymes and its range of biochemical and physiological effects. As research in this area continues, there is significant potential for the development of new compounds and therapeutic applications based on this chemical structure.

Synthesis Methods

Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)mEthyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate]amino)acetate can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form 2,6-dichlorobenzaldoxime. This intermediate is then reacted with Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate glycinate in the presence of sodium ethoxide to yield the final product.

Scientific Research Applications

Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)mEthyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate]amino)acetate has been used in a variety of scientific research applications, including studies of enzyme activity, protein synthesis, and cellular signaling pathways. This compound has been found to inhibit the activity of certain enzymes, making it a useful tool for investigating the role of these enzymes in various biological processes.

properties

IUPAC Name

ethyl 2-[[(2,6-dichlorophenyl)-(hydroxyamino)methylidene]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c1-2-18-9(16)6-14-11(15-17)10-7(12)4-3-5-8(10)13/h3-5,17H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAUEQSYCHMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C(C1=C(C=CC=C1Cl)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164193
Record name N-[(2,6-Dichlorophenyl)(hydroxyamino)methylene]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate

CAS RN

175204-50-9
Record name N-[(2,6-Dichlorophenyl)(hydroxyamino)methylene]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,6-Dichlorophenyl)(hydroxyamino)methylene]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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